molecular formula C10H14O2 B1630615 1,4-Bis(methoxymethyl)benzene CAS No. 6770-38-3

1,4-Bis(methoxymethyl)benzene

Cat. No. B1630615
CAS RN: 6770-38-3
M. Wt: 166.22 g/mol
InChI Key: DAJPMKAQEUGECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(methoxymethyl)benzene, also known as Benzene,1,4-bis(methoxymethyl)-, is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(methoxymethyl)benzene consists of a benzene ring with two methoxymethyl groups attached at the 1 and 4 positions .


Chemical Reactions Analysis

1,4-Bis(methoxymethyl)benzene can be used as an organic synthesis intermediate . It can be used in the synthesis of resins .


Physical And Chemical Properties Analysis

1,4-Bis(methoxymethyl)benzene is a colorless transparent liquid . It has a molecular weight of 166.22 .

Scientific Research Applications

Organic Synthesis

1,4-Bis(methoxymethyl)benzene: is utilized in organic synthesis as an intermediate. It can be involved in various chemical reactions due to its reactive methoxymethyl groups, which can be deprotected to yield reactive benzyl alcohols. These intermediates are valuable in synthesizing complex molecules, including pharmaceuticals and agrochemicals .

Polymer Production

In the field of polymer chemistry, 1,4-Bis(methoxymethyl)benzene serves as a monomer or a cross-linking agent. Its incorporation into polymers can enhance the material’s properties, such as thermal stability and mechanical strength. It’s particularly useful in creating high-performance resins and plastics .

Medicinal Chemistry

As a versatile chemical building block, 1,4-Bis(methoxymethyl)benzene finds applications in medicinal chemistry. It’s used to synthesize various biologically active compounds, potentially leading to new therapeutic agents. Its role in drug discovery is pivotal, especially in the early stages of synthesizing novel compounds .

Material Science

In material science, 1,4-Bis(methoxymethyl)benzene is employed to modify surface properties and create new materials with specific characteristics. It can be used to synthesize advanced materials with potential applications in electronics, coatings, and nanotechnology .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, ensuring accuracy and precision in chemical analysis .

Environmental Applications

1,4-Bis(methoxymethyl)benzene: may also play a role in environmental chemistry. It can be involved in studies related to the degradation of organic compounds or the development of new materials for environmental remediation. Understanding its behavior in the environment is crucial for assessing its impact and ensuring safe use .

Safety and Hazards

1,4-Bis(methoxymethyl)benzene may cause skin irritation and serious eye irritation. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for 1,4-Bis(methoxymethyl)benzene were not found in the search results, its use as an organic synthesis intermediate suggests potential applications in the development of new chemical compounds and materials .

properties

IUPAC Name

1,4-bis(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJPMKAQEUGECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044712
Record name 1,4-Bis(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(methoxymethyl)benzene

CAS RN

6770-38-3
Record name 1,4-Bis(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6770-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(methoxymethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006770383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6770-38-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-bis(methoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Bis(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(methoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS(METHOXYMETHYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4WOT91ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(methoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(methoxymethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,4-Bis(methoxymethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(methoxymethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis(methoxymethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(methoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.